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Compound of Interest

Compound Name: GNE-555

Cat. No.: B15541735 Get Quote

Disclaimer: The term "GNE-555" is ambiguous and has been associated with several different

molecules in scientific literature and commercial databases, including the mTOR inhibitor GNE-
555, the monoclonal antibody Elezanumab (ABT-555), and the γ-secretase modulator NGP-

555. However, a definitive small molecule with the specific and sole identifier "GNE-555" for

which extensive structural binding data is publicly available could not be identified.

Given the user's interest in "GNE" and the availability of robust structural data, this guide will

focus on the structural biology of the human GNE (glucosamine (UDP-N-acetyl)-2-

epimerase/N-acetylmannosamine kinase) protein. GNE is a critical bifunctional enzyme in the

sialic acid biosynthesis pathway, and mutations in this protein are linked to the muscle-wasting

disorder GNE myopathy. This guide will specifically detail the crystal structure of the N-

acetylmannosamine kinase domain of GNE.

Introduction to GNE and its Kinase Domain
The human GNE protein is a key enzyme in the biosynthesis of sialic acids, which are crucial

for a wide range of biological processes. It possesses two enzymatic domains: an N-terminal

UDP-GlcNAc 2-epimerase domain and a C-terminal N-acetylmannosamine (ManNAc) kinase

domain. The kinase domain, belonging to the Repressor, Open reading frame, Kinase (ROK)

family, is responsible for the phosphorylation of ManNAc to ManNAc-6-phosphate, a committed

step in sialic acid synthesis. The structural understanding of this domain is vital for elucidating

the molecular basis of GNE myopathy and for the development of potential therapeutic

interventions.
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Quantitative Data: Crystal Structure of the GNE
Kinase Domain
The crystal structure of the ligand-free N-acetylmannosamine kinase domain of human GNE

provides the structural basis for understanding its function and the impact of disease-causing

mutations.[1][2] The key quantitative data from the X-ray diffraction analysis are summarized in

the table below.

Parameter Value

PDB ID 3EO3

Method X-ray Diffraction

Resolution 2.84 Å

Space Group P3₁21

Unit Cell Dimensions (a, b, c) 108.3 Å, 108.3 Å, 126.9 Å

Unit Cell Angles (α, β, γ) 90°, 90°, 120°

R-value work 0.205

R-value free 0.245

Experimental Protocols
The following protocols describe the methodology used to determine the crystal structure of the

human GNE kinase domain.

Cloning, Expression, and Purification of the GNE Kinase
Domain
Cloning: The cDNA encoding the human GNE kinase domain (residues 386-722) was amplified

by PCR. The PCR product was then cloned into a modified pET28a vector (Novagen), which

incorporates a TEV-cleavable N-terminal hexahistidine tag for affinity purification.
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Expression: The expression vector was transformed into Escherichia coli BL21 (DE3) cells. The

cells were grown in Luria-Bertani (LB) medium supplemented with 50 µg/mL kanamycin at

37°C until the optical density at 600 nm (OD600) reached 0.6-0.8. Protein expression was then

induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture was

incubated for an additional 16-20 hours at 15°C.

Purification:

Cell Lysis: The cells were harvested by centrifugation and resuspended in lysis buffer (20

mM HEPES pH 7.5, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP). The cell

suspension was lysed by sonication on ice.

Affinity Chromatography: The lysate was cleared by centrifugation, and the supernatant was

loaded onto a HisTrap HP column (GE Healthcare) pre-equilibrated with lysis buffer. The

column was washed with the same buffer containing 30 mM imidazole, and the protein was

eluted with a linear gradient of 30-500 mM imidazole.

Tag Cleavage and Further Purification: The eluted fractions containing the GNE kinase

domain were pooled, and the hexahistidine tag was cleaved by incubation with TEV protease

overnight at 4°C. The protein solution was then passed through a second HisTrap HP

column to remove the cleaved tag and any uncleaved protein.

Size-Exclusion Chromatography: The flow-through from the second affinity column was

concentrated and further purified by size-exclusion chromatography using a Superdex 200

column (GE Healthcare) equilibrated with 20 mM HEPES pH 7.5, 300 mM NaCl, and 1 mM

TCEP. The purity of the final protein sample was assessed by SDS-PAGE.

Crystallization of the GNE Kinase Domain
Crystals of the GNE kinase domain were grown using the hanging drop vapor diffusion method

at 20°C. The protein was concentrated to 15 mg/mL in 20 mM HEPES pH 7.5, 300 mM NaCl,

and 1 mM TCEP. The crystallization drops were prepared by mixing 1 µL of the protein solution

with 1 µL of the reservoir solution. The reservoir solution contained 0.1 M MES monohydrate

pH 6.5 and 25% w/v polyethylene glycol 3350. Crystals appeared within 2-3 days and grew to

their final size in about a week.
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Data Collection and Structure Determination
The crystals were cryo-protected by briefly soaking them in the reservoir solution supplemented

with 20% (v/v) glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data were

collected at a synchrotron source. The structure was solved by molecular replacement and

refined to a resolution of 2.84 Å.

Visualizations
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the key steps in the sialic acid biosynthesis pathway,

highlighting the central role of the bifunctional enzyme GNE.
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Caption: The Sialic Acid Biosynthesis Pathway.
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Experimental Workflow for GNE Kinase Domain
Structure Determination
This diagram outlines the major steps involved in the determination of the crystal structure of

the GNE kinase domain.
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Caption: Workflow for GNE Kinase Domain Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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